3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Catalog No.
S3028282
CAS No.
1192580-50-9
M.F
C19H16N4O2
M. Wt
332.363
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,...

CAS Number

1192580-50-9

Product Name

3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

IUPAC Name

3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Molecular Formula

C19H16N4O2

Molecular Weight

332.363

InChI

InChI=1S/C19H16N4O2/c1-2-24-15-10-8-14(9-11-15)18-20-19(25-23-18)17-12-16(21-22-17)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,22)

InChI Key

OXLSTNSXQOVKEA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4

Solubility

not available

-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole: Potential in Scientific Research

  • ,2,4-Oxadiazole Ring

    The 1,2,4-oxadiazole scaffold is known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties []. Research has shown that variations in the substituents on the oxadiazole ring can significantly influence its bioactivity profile [].

  • Phenyl Group

    The presence of phenyl rings can contribute to a compound's affinity for biological targets such as enzymes or receptors. Additionally, phenyl rings can enhance a molecule's overall stability and lipophilicity, which are important factors for drug development [].

  • Pyrazole Ring

    Similar to the oxadiazole ring, the pyrazole moiety is also known for its diverse biological applications. Pyrazole-containing compounds have been explored for their potential as anticonvulsants, analgesics, and antitumor agents [].

Future Research Directions

Given the presence of these potentially bioactive moieties, 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole could be a subject for further scientific research in the following areas:

  • Synthesis and Characterization

    Developing efficient synthetic routes for the target molecule would be crucial for obtaining sufficient quantities for further investigation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would be used to confirm the structure and purity of the synthesized compound.

  • In vitro Assays

    The molecule could be evaluated for its biological activity in cell-based assays to assess its potential as an antitumor agent, antibiotic, or for other therapeutic purposes.

  • In silico Modeling

    Computational modeling techniques could be employed to study the potential interactions of the molecule with biological targets, aiding in the design of more potent and selective analogues.

XLogP3

3.8

Dates

Modify: 2023-08-17

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